2-Chloro-1,1-diethoxy-2-methylpropane
Description
This compound is a chloro-substituted propane derivative with two ethoxy groups and a methyl branch at the 2-position. Such structures are typically intermediates in organic synthesis, particularly in the preparation of agrochemicals, pharmaceuticals, or specialty chemicals. The chloro group enhances reactivity for nucleophilic substitution, while the ethoxy groups may stabilize the molecule or direct regioselectivity in reactions .
Properties
CAS No. |
166886-04-0 |
|---|---|
Molecular Formula |
C8H17ClO2 |
Molecular Weight |
180.67 g/mol |
IUPAC Name |
2-chloro-1,1-diethoxy-2-methylpropane |
InChI |
InChI=1S/C8H17ClO2/c1-5-10-7(11-6-2)8(3,4)9/h7H,5-6H2,1-4H3 |
InChI Key |
RXQBCZCUCLYZQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(C)(C)Cl)OCC |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
One of the primary applications of 2-Chloro-1,1-diethoxy-2-methylpropane is its role as an intermediate in the synthesis of pharmaceutical compounds. It serves as a key building block in the preparation of various biologically active molecules. For instance, it has been explored in the synthesis of lycopene intermediates, which are crucial for producing antioxidants and other health-related compounds .
Organic Synthesis
In organic chemistry, this compound is utilized for creating complex molecular structures through various reactions, including:
- Nucleophilic Substitution Reactions : The chlorine atom in this compound can be replaced by nucleophiles, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
- Formation of Acetals and Hemiacetals : It can react with alcohols to form acetals, which are valuable intermediates in organic synthesis.
Metal-Catalyzed Reactions
Recent studies have highlighted the potential of this compound in metal-catalyzed reactions. These reactions often lead to the formation of dihaloolefins and other complex structures that are significant in developing new materials and pharmaceuticals .
Case Study 1: Lycopene Synthesis
A study demonstrated the effectiveness of using this compound as a precursor for synthesizing lycopene intermediates. The process involved a series of reactions where this compound was subjected to conditions that facilitated the formation of desired products with high yields and purity .
Case Study 2: Nucleophilic Substitution
In another research instance, this compound was used to explore nucleophilic substitution mechanisms. The study revealed that varying the nucleophile could significantly affect the reaction yield and selectivity, providing insights into optimizing synthetic pathways for complex molecule production .
Comparison with Similar Compounds
Key Observations:
Ethoxy vs. Hydroxyl Groups: Unlike 1-Chloro-2-methyl-2-propanol (hydroxyl group), the ethoxy groups in the target compound likely reduce polarity and volatility, enhancing stability in non-aqueous reactions .
Fluorinated Analogs : 2-Chloro-1,1,1-trifluoroethane exhibits higher electronegativity and thermal stability due to fluorine, making it suitable for refrigeration, whereas ethoxy groups in the target compound may favor solubility in organic solvents .
Reactivity : The allylic chloro group in 3-Chloro-2-methylpropene facilitates polymerization or addition reactions, whereas the target compound’s chloro group at a branched position may favor SN1 or elimination pathways .
Implications for Target Compound :
- Likely requires similar precautions as 1-Chloro-2-methyl-2-propanol (e.g., skin protection) due to chloro-alkoxy structure.
- Absence of fluorine reduces risks of frostbite compared to 2-Chloro-1,1,1-trifluoroethane .
Research Findings and Gaps
- Synthetic Routes : describes chlorination of trialkoxyethanes with N-chlorosuccinimide, a plausible method for synthesizing the target compound .
- Analytical Data : Molecular weights and purity data from analogs (e.g., 98% purity in ) underscore the importance of chromatography or NMR for characterizing the target compound .
Preparation Methods
Reaction Mechanism and Conditions
-
Protonation : The aldehyde’s carbonyl oxygen is protonated by the acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid), enhancing its electrophilicity.
-
Nucleophilic Attack : Ethanol attacks the electrophilic carbon, forming a tetrahedral intermediate.
-
Deprotonation and Hemiacetal Formation : Loss of a proton yields a hemiacetal.
-
Second Ethanol Attack : A second ethanol molecule displaces water, forming the acetal.
-
Dehydration : Water removal (e.g., via azeotropic distillation with benzene or molecular sieves) shifts equilibrium toward product formation.
Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Concentration | 1–5 mol% H₂SO₄ | Higher concentrations accelerate kinetics but risk side reactions |
| Temperature | 60–80°C | Balances reaction rate and ethanol reflux |
| Ethanol:Molar Ratio | 4:1 (excess ethanol) | Drives equilibrium toward acetal formation |
| Reaction Time | 6–12 hours | Ensures complete conversion |
Industrial implementations often employ continuous distillation to remove water, achieving yields exceeding 85%.
Grignard Reagent-Mediated Synthesis
Patent US8993810B2 outlines a Grignard-based approach for structurally related acetals, adaptable to this compound. This method involves synthesizing a Grignard reagent from 2-methyl-3,3-diethoxy-1-chloropropane, followed by quenching with electrophiles.
Stepwise Procedure
-
Grignard Reagent Formation :
-
React 2-methyl-3,3-diethoxy-1-chloropropane with magnesium in anhydrous tetrahydrofuran (THF) under inert atmosphere.
-
Initiation with iodine enhances reactivity.
-
-
Electrophilic Quenching :
-
Introduce N,N-disubstituted carboxamides (e.g., N,N-dimethylformamide) to the Grignard reagent at 10–35°C.
-
Hydrolysis yields the target acetal after workup.
-
Yield Data (Adapted from US8993810B2)
| Substrate | Electrophile | Yield (%) | Purity (%) |
|---|---|---|---|
| 2-methyl-3,3-diethoxy-1-Cl | N,N-dimethylformamide | 76.3 | 98.2 |
| 2-methyl-3,3-diethoxy-1-Br | N-formyl piperidine | 61.6 | 98.6 |
This method’s scalability is limited by the need for anhydrous conditions but offers precise control over functionalization.
Nucleophilic Substitution of Hemiacetal Intermediates
Chlorination of hemiacetal precursors provides an alternative pathway. For instance, treating 1,1-diethoxy-2-methyl-2-propanol with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) introduces the chlorine substituent.
Reaction Dynamics
-
Mechanism : SN2 displacement of the hydroxyl group by chloride.
-
Challenges : Competing elimination reactions necessitate low temperatures (–10°C to 0°C) and controlled stoichiometry.
-
Solvent Systems : Dichloromethane or ethyl ether minimizes side reactions.
Comparative Chlorinating Agents
| Agent | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|
| SOCl₂ | 0 | 68 | HCl, SO₂ |
| PCl₅ | –10 | 72 | POCl₃ |
| (COCl)₂ | 25 | 55 | CO, HCl |
Post-reaction purification via fractional distillation ensures >95% purity.
Continuous-Flow Industrial Production
Large-scale synthesis prioritizes efficiency and safety. Continuous-flow reactors (CFRs) enable rapid mixing and heat dissipation, critical for exothermic acetalization reactions.
CFR Protocol
-
Feedstream Preparation :
-
2-Chloro-2-methylpropanal and ethanol (4:1 molar ratio) premixed with 2 mol% H₂SO₄.
-
-
Reactor Configuration :
-
Tubular reactor (residence time: 30–60 minutes) maintained at 70°C.
-
-
In-Line Separation :
-
Membrane-based dehydration removes water, shifting equilibrium.
-
-
Distillation :
-
Short-path distillation isolates the acetal at 72–75°C/3 mmHg.
-
Q & A
Q. What laboratory synthesis methods are commonly employed for 2-Chloro-1,1-diethoxy-2-methylpropane?
The compound can be synthesized via nucleophilic substitution, where a tertiary alcohol precursor reacts with HCl under controlled conditions. For example, analogous syntheses of chlorinated alkanes (e.g., 2-chloro-2-methylpropane) involve refluxing 2-methylpropan-2-ol with concentrated HCl, followed by purification via washing (to remove acidic residues) and fractional distillation . Reaction efficiency depends on temperature control and stoichiometric ratios.
Q. What safety protocols are critical when handling this compound?
This compound is highly flammable (H225 hazard statement) and requires precautions against ignition sources (e.g., sparks, static discharge). Use explosion-proof equipment, ground containers, and non-sparking tools. Incompatible with strong oxidizers (e.g., peroxides) and bases, which may trigger hazardous reactions . Personal protective equipment (PPE), including gloves and eye protection, is mandatory.
Q. How should this compound be stored to ensure stability?
Store in tightly sealed, corrosion-resistant containers under inert atmospheres. Keep in cool (<25°C), dry environments away from incompatible materials like strong bases. Hygroscopicity necessitates desiccant use to prevent hydrolysis .
Advanced Research Questions
Q. What mechanistic pathways dominate the hydrolysis of this compound under varying pH conditions?
Acidic conditions favor SN1 mechanisms due to carbocation stabilization by the bulky ethoxy groups. In contrast, basic conditions may promote elimination reactions (E2) yielding alkenes. Solvent polarity also influences pathway dominance; polar aprotic solvents stabilize carbocations, while protic solvents accelerate elimination. Kinetic studies using GC-MS or NMR can track intermediate formation .
Q. How can researchers resolve contradictions in experimental data for this compound’s reaction kinetics?
Discrepancies often arise from solvent impurities, temperature fluctuations, or catalyst residues. Standardize protocols using ultra-pure solvents and controlled environments (e.g., inert gas). Reproducibility is enhanced by triplicate trials and statistical tools (e.g., ANOVA) to identify outliers. Cross-validate results with computational models (QSPR or DFT) .
Q. What analytical techniques are optimal for characterizing structural and purity attributes?
- NMR Spectroscopy : ¹H and ¹³C NMR identify ethoxy and methyl group environments. Compare experimental shifts with quantum chemical predictions (e.g., via Gaussian software) .
- GC-MS : Quantify purity and detect volatile byproducts.
- IR Spectroscopy : Confirm functional groups (C-Cl stretch ~550–650 cm⁻¹).
- Elemental Analysis : Validate stoichiometry .
Q. What metabolic or environmental degradation pathways are hypothesized for this compound?
While direct data is limited, chlorinated hydrocarbons often undergo microbial dehalogenation or photolytic cleavage . In vitro studies with liver microsomes (e.g., rat models) can identify oxidative metabolites. Environmental fate studies should assess hydrolysis rates and byproduct toxicity using LC-MS/MS .
Methodological Notes
- Synthetic Optimization : Use design-of-experiments (DoE) frameworks to optimize reaction yields. Variables include catalyst load, solvent polarity, and reaction time.
- Data Validation : Cross-reference experimental results with computational predictions (e.g., neural network models for property estimation) .
- Safety Compliance : Adhere to OSHA and GHS guidelines for hazard communication and waste disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
